molecular formula C7H11N B13542000 Hept-4-enenitrile

Hept-4-enenitrile

Cat. No.: B13542000
M. Wt: 109.17 g/mol
InChI Key: SSSHLJHNVHOOQF-ONEGZZNKSA-N
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Description

Hept-4-enenitrile is an organic compound with the molecular formula C7H11N. It is characterized by a seven-carbon chain with a nitrile group (-CN) at the fourth position and a double bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-4-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the catalytic dehydration of amides or the substitution of halogenoalkanes. These methods are chosen for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hept-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

    Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

Hept-4-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which hept-4-enenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The double bond also provides a site for addition reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Hept-4-enenitrile can be compared with other nitriles and alkenes:

This compound’s unique combination of a nitrile group and a double bond makes it particularly useful in synthetic chemistry, offering a balance of reactivity and stability.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

(E)-hept-4-enenitrile

InChI

InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h3-4H,2,5-6H2,1H3/b4-3+

InChI Key

SSSHLJHNVHOOQF-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCC#N

Canonical SMILES

CCC=CCCC#N

Origin of Product

United States

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